ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[({2-[(1-azepanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate is 469.20352765 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research on substituted 4-pyrazolylbenzoates illustrates how molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can form complex hydrogen-bonded supramolecular structures. These structures are significant for understanding molecular interactions and designing materials with specific properties. This study highlights the formation of chains, sheets, and three-dimensional frameworks through hydrogen bonds, which could be relevant to the applications of similar compounds (Portilla et al., 2007).
Asymmetric Synthesis
Investigations into asymmetric intramolecular Michael reactions of acyclic compounds provide a foundation for constructing chiral building blocks crucial for enantioselective synthesis. Such methodologies could be applicable in synthesizing complex molecules, including ethyl 4-[({2-[(1-azepanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate, for research in various fields, including pharmacology and materials science (Hirai et al., 1992).
Non-Hydrogen Bonding Interactions
The study on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate explores non-hydrogen bonding interactions, such as N⋯π and O⋯π, which play a role in crystal packing. Understanding these interactions helps in the rational design of molecular crystals with desired physical and chemical properties, relevant to the development of new materials and drugs (Zhang et al., 2011).
Optical Nonlinear Properties
Research on Schiff base compounds derived from ethyl-4-amino benzoate examines their optical nonlinear properties, such as refractive indices and optical limiting. This is crucial for applications in photonics and optoelectronics, suggesting potential research avenues for similar compounds in developing advanced optical materials (Abdullmajed et al., 2021).
Properties
IUPAC Name |
ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-2-32-25(31)17-10-12-18(13-11-17)26-23(30)22-19-8-7-9-20(19)33-24(22)27-21(29)16-28-14-5-3-4-6-15-28/h10-13H,2-9,14-16H2,1H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTRTMBIUFQCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CN4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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